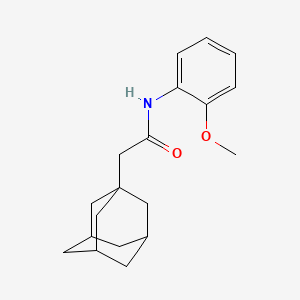
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, commonly known as DOPR, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the dopamine D2 receptor, which makes it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
DOPR is a valuable tool for scientific research as it selectively activates the dopamine D2 receptor. This receptor is involved in several physiological processes, including movement control, reward, and motivation. Therefore, DOPR can be used to study the role of dopamine in these processes and to develop potential treatments for dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
DOPR selectively activates the dopamine D2 receptor by binding to its binding site and inducing a conformational change that activates downstream signaling pathways. This activation leads to an increase in dopamine release and a decrease in dopamine reuptake, which results in an overall increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the physiological and behavioral effects of DOPR.
Biochemical and Physiological Effects
DOPR has several biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and decreased dopamine reuptake. These effects are dose-dependent and can vary depending on the route of administration. DOPR has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DOPR in lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the specific role of this receptor in physiological and behavioral processes. However, one of the limitations of using DOPR is its potency, which can make it difficult to control the dosage and avoid potential side effects.
Zukünftige Richtungen
There are several future directions for research on DOPR, including the development of more selective and potent agonists for the dopamine D2 receptor, the study of the role of dopamine in addiction and reward, and the development of potential treatments for dopamine-related disorders such as Parkinson's disease and schizophrenia. Additionally, the use of DOPR in combination with other drugs or therapies may provide new insights into the complex interactions between dopamine and other neurotransmitters in the brain.
Conclusion
In conclusion, N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, or DOPR, is a valuable tool for scientific research due to its selectivity for the dopamine D2 receptor. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DOPR has the potential to provide new insights into the role of dopamine in physiological and behavioral processes and to develop potential treatments for dopamine-related disorders.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12(24-15-7-5-14(21-2)6-8-15)18(20)19-13-9-16(22-3)11-17(10-13)23-4/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASVZIDEGASQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4109444.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4109445.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4109453.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4109456.png)
![N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4109462.png)

![7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109474.png)
![2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B4109481.png)
![N-(3-nitrophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}thio)butanamide](/img/structure/B4109487.png)
![N-[4-(acetylamino)phenyl]-2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4109495.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4109500.png)

![4-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4109521.png)
